molecular formula C11H9NO2 B13976732 5-Methoxy-2-quinolinecarboxaldehyde

5-Methoxy-2-quinolinecarboxaldehyde

Cat. No.: B13976732
M. Wt: 187.19 g/mol
InChI Key: XOFUWTYISOTGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-quinolinecarboxaldehyde is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a methoxy group at position 5 and a carboxaldehyde functional group at position 2. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-methoxyquinoline-2-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-11-4-2-3-10-9(11)6-5-8(7-13)12-10/h2-7H,1H3

InChI Key

XOFUWTYISOTGCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=N2)C=O

Origin of Product

United States

Preparation Methods

Methoxylation of Halogenated Quinolinecarboxaldehydes

One classical approach involves nucleophilic substitution of a halogenated quinolinecarboxaldehyde with a methoxide ion. For example, 2-chloro-3-quinolinecarboxaldehyde treated with potassium hydroxide in methanol at elevated temperature (373 K) yields the corresponding methoxyquinolinecarboxaldehyde after workup and purification by recrystallization.

Step Reagents and Conditions Outcome Notes
1 2-chloro-3-quinolinecarboxaldehyde + KOH/MeOH Heating at 373 K for 2.5 hours Nucleophilic substitution
2 Cooling and precipitation in ice Isolation of crude product Filtration and washing
3 Recrystallization in petroleum ether-ethyl acetate Purification of product Colorless solid obtained

This method is effective for introducing the methoxy group at the quinoline ring, although the position of substitution in this example is at the 3-position rather than the 5-position. However, the methodology can be adapted for 5-position substitution by starting from appropriately halogenated quinoline precursors.

Directed Lithiation and Formylation

Another approach involves the lithiation of methoxy-substituted quinolines followed by electrophilic formylation with carbon dioxide or other formylating agents. For example, lithiation of 3-methoxy-2-methylpyridine with lithium diisopropylamide (LDA) followed by treatment with carbon dioxide leads to the formation of the corresponding carboxylic acid, which can be further converted to the aldehyde.

Step Reagents and Conditions Outcome Notes
1 Lithiation with LDA at low temperature Formation of metalated intermediate Requires inert atmosphere
2 Treatment with CO2 Carboxylation at the lithiated position Followed by acid workup
3 Reduction or selective conversion to aldehyde Formation of quinolinecarboxaldehyde Methods include Red-Al or DIBAL-H

This method allows regioselective introduction of the aldehyde group at the 2-position, with the methoxy substituent already present at the 5-position or other positions depending on the starting material.

Multi-step Synthesis via Quinolinecarboxylates

Synthesis can also proceed from quinolinecarboxylate esters, which are selectively reduced or transformed to the aldehyde. Attempts to reduce ethyl 4-methoxy-3-quinolinecarboxylate to the aldehyde using Red-Al or diisobutylaluminum hydride (DIBAL-H) have been reported, although with limited success, necessitating alternative approaches such as the McFadyen-Stevens reaction.

Step Reagents and Conditions Outcome Notes
1 Starting from quinolinecarboxylate ester Ester intermediate Synthesized via esterification
2 Partial reduction with Red-Al or DIBAL-H Attempted formation of aldehyde Often unsuccessful or low yield
3 Alternative McFadyen-Stevens reaction Successful aldehyde formation Requires hydrazine and heat

This route is more complex but can be optimized for specific substitution patterns on the quinoline ring.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield and Purity Advantages Limitations
Nucleophilic substitution Halogenated quinolinecarboxaldehyde KOH in MeOH, heating at 373 K Moderate to good Simple, direct substitution Position-specific halogen needed
Directed lithiation and formylation Methoxy-substituted quinoline or pyridine LDA, CO2, low temperature lithiation Variable, moderate Regioselective aldehyde introduction Requires strong base, inert conditions
Ester reduction / McFadyen-Stevens Quinolinecarboxylate ester Red-Al, DIBAL-H, or hydrazine (McFadyen-Stevens) Variable, sometimes low Access to aldehyde from esters Multi-step, sometimes low yield

Research Findings and Optimization Notes

  • The nucleophilic substitution method benefits from the use of strong bases like potassium hydroxide in methanol to generate methoxide ions that displace halogens on quinoline rings effectively.
  • Lithiation methods require careful temperature control and inert atmosphere to prevent side reactions; the use of lithium diisopropylamide is common for selective metalation.
  • Attempts to reduce esters directly to aldehydes can be challenging due to over-reduction or incomplete reaction; alternative methods such as the McFadyen-Stevens reaction provide better control but add complexity.
  • Crystallographic studies confirm the planar nature of the quinoline ring and the coplanarity of the methoxy and aldehyde groups, which is important for the compound's reactivity and biological activity.
  • The presence of the methoxy group at the 5-position influences the electronic properties of the quinoline ring, affecting subsequent reactions and biological interactions.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-quinolinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinecarboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methoxy-2-quinolinecarboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of fluorescent sensors for detecting metal ions in aqueous solutions .

Biology and Medicine: The compound has shown potential as an inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in various cancers. Studies have demonstrated its ability to decrease global H3K27me3 levels in cells and exhibit anti-viability activities against tumor cell lines .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require quinoline-based intermediates .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-quinolinecarboxaldehyde as an EZH2 inhibitor involves the binding to the active site of the enzyme, thereby preventing the methylation of histone H3 at lysine 27 (H3K27). This inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features/Applications References
Quinoxaline-2-carboxaldehyde C₉H₆N₂O 158.16 1593-08-4 Quinoxaline core; 97% purity; used in organic synthesis .
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid C₁₇H₁₃NO₃ 279.29 159782-19-1 Quinoline-4-carboxylic acid derivative; synthesized via isoquinoline intermediates; supplied by Sigma-Aldrich and others .
5-Methoxyindole-2-carboxylic acid ethyl ester C₁₂H₁₃NO₃ 219.24 128717-77-1 Methoxy-substituted indole; >97% purity; used in pharmacological screening .
5-Methylthiophene-2-carboxaldehyde C₆H₆OS 126.17 - Thiophene derivative; industrial applications; stringent safety protocols .
Key Observations:

Core Heterocycle Differences: Quinoxaline-2-carboxaldehyde () shares the carboxaldehyde group but features a quinoxaline ring (two nitrogen atoms), which may confer distinct electronic and steric properties compared to quinoline derivatives. 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid () highlights the versatility of quinoline scaffolds but substitutes the aldehyde with a carboxylic acid group, altering reactivity and application scope.

Methoxy Substitution Effects: Methoxy groups in indole derivatives () enhance solubility and modulate electronic effects, which may parallel behaviors in quinoline analogs.

Functional Group Reactivity: Carboxaldehydes (e.g., Quinoxaline-2-carboxaldehyde) are pivotal in condensation reactions (e.g., Schiff base formation), whereas carboxylic acids (e.g., quinoline-4-carboxylic acid) are more suited for amidation or esterification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.